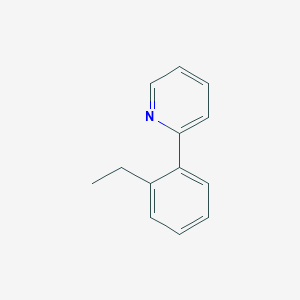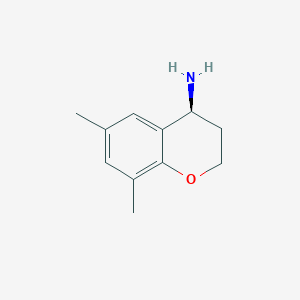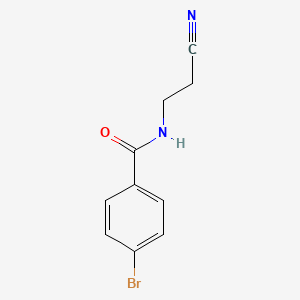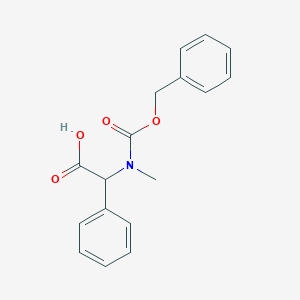
N-(3-Methoxypropyl)-N-methyl-4-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methoxypropyl)-N-methyl-4-nitrobenzenesulfonamide: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound features a nitro group attached to a benzene ring, which is further substituted with a methoxypropyl and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxypropyl)-N-methyl-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with N-methyl-3-methoxypropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the process by providing better control over reaction parameters such as temperature and mixing.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in N-(3-Methoxypropyl)-N-methyl-4-nitrobenzenesulfonamide can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: 4-Amino-N-(3-methoxypropyl)-N-methylbenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(3-Methoxypropyl)-N-methyl-4-nitrobenzenesulfonamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions due to its sulfonamide group, which is known to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its ability to undergo various chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-Methoxypropyl)-N-methyl-4-nitrobenzenesulfonamide involves its interaction with biological targets through its sulfonamide group. Sulfonamides are known to inhibit enzymes by mimicking the structure of the enzyme’s natural substrate, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effect.
Comparison with Similar Compounds
- 4-Amino-N-(3-methoxypropyl)benzenesulfonamide
- N-(3-Methoxypropyl)-4-nitroaniline
- N-(3-Methoxypropyl)acrylamide
Comparison: N-(3-Methoxypropyl)-N-methyl-4-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it more versatile compared to similar compounds that may only have one of these functional groups.
Properties
Molecular Formula |
C11H16N2O5S |
|---|---|
Molecular Weight |
288.32 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-N-methyl-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C11H16N2O5S/c1-12(8-3-9-18-2)19(16,17)11-6-4-10(5-7-11)13(14)15/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
JNOHOWCZXNKUGA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCOC)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(7-nitro-3H-imidazo[4,5-B]pyridin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B15233566.png)





![N-[4-[(4-ethylpiperazino)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(E)-2-[5-[(2-methyl-6-piperazino-pyrimidin-4-yl)amino]pyrazin-2-yl]vinyl]benzamide;2,2,2-trifluoroacetic acid](/img/structure/B15233605.png)



![N-[(2-bromophenyl)methyl]cyclopentanamine](/img/structure/B15233657.png)


